molecular formula C20H21NO3 B15137121 Cox-1-IN-1

Cox-1-IN-1

Cat. No.: B15137121
M. Wt: 323.4 g/mol
InChI Key: BCOIWKZLSWINMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cox-1-IN-1 is a selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme responsible for the biosynthesis of prostanoids, including thromboxane and prostaglandins. These compounds play a crucial role in various physiological processes such as inflammation, pain, and fever. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of conditions where COX-1 activity is implicated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-1-IN-1 typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the formation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclizationReaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cox-1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Cox-1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Cox-1-IN-1 exerts its effects by selectively inhibiting the activity of COX-1. This enzyme is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostanoids. By inhibiting COX-1, this compound reduces the production of these prostanoids, thereby modulating inflammation, pain, and other physiological processes. The molecular targets and pathways involved include the binding of this compound to the active site of COX-1, preventing the enzyme from catalyzing its reactions .

Comparison with Similar Compounds

Cox-1-IN-1 is unique in its high selectivity towards COX-1 compared to other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its ability to selectively inhibit COX-1, making it a valuable tool for research and potential therapeutic applications where COX-1 activity is specifically implicated .

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

3,4-bis(4-ethoxyphenyl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C20H21NO3/c1-4-22-17-10-6-15(7-11-17)19-14(3)24-21-20(19)16-8-12-18(13-9-16)23-5-2/h6-13H,4-5H2,1-3H3

InChI Key

BCOIWKZLSWINMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OCC)C

Origin of Product

United States

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